molecular formula C27H24N2O5 B3002881 ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate CAS No. 1005085-25-5

ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate

Cat. No. B3002881
CAS RN: 1005085-25-5
M. Wt: 456.498
InChI Key: RTCSXXQUPAKSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate is a complex organic molecule that appears to be related to a class of compounds with potential anti-juvenile hormone (anti-JH) activity. These compounds have been studied for their ability to induce precocious metamorphosis in insects, particularly in the silkworm, Bombyx mori. The anti-JH activity is significant because it can disrupt the normal developmental processes of insects, which has potential applications in pest control .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting with various benzodioxan or pyrazolyl precursors. For instance, ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates were synthesized and evaluated for their anti-JH activities . Similarly, ethyl 4-(2-aryloxyhexyloxy)benzoates were prepared and tested for their ability to induce metamorphosis in silkworm larvae . These syntheses require careful selection of starting materials and reagents to ensure the introduction of the desired functional groups and the overall structural integrity of the final compound.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a benzene ring substituted with various functional groups that are essential for biological activity. For example, the presence of the 4-ethoxycarbonyl group on the benzene ring was found to be indispensable for the anti-JH activity . The precise arrangement of atoms and the stereochemistry of these compounds can significantly influence their biological effects, as seen in the case of ethyl 4-[4-methyl-2-(6-methyl-3-pyridyloxy)pentyloxy]benzoate, where the activity was not significantly different between enantiomers .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and activity of these compounds are complex. The anti-JH activity suggests that these compounds may interact with the juvenile hormone or its receptors, leading to a decrease in hormone titers and subsequent physiological effects such as precocious metamorphosis . The ability of these compounds to be counteracted by methoprene, a JH agonist, further supports their role in hormone regulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The introduction of bulky substituents or specific functional groups can affect properties such as solubility, stability, and reactivity. For example, the introduction of bulky alkyloxy substituents increased the anti-JH activity . The crystal structure and molecular modeling studies of related compounds provide insights into their stability and potential interactions with biological targets . These properties are crucial for the efficacy and application of these compounds as potential pest control agents.

Mechanism of Action

The mechanism of action of this specific compound is not available from the search results. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities and therapeutic potential .

Future Directions

Isoxazole and its derivatives are of immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-3-33-27(32)19-13-15-20(16-14-19)28-25(30)22-23(18-11-9-17(2)10-12-18)29(34-24(22)26(28)31)21-7-5-4-6-8-21/h4-16,22-24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCSXXQUPAKSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.